2,2'-Ethane-1,2-diylbis(5-fluoroaniline)

Catalog No.
S12415814
CAS No.
50618-93-4
M.F
C14H14F2N2
M. Wt
248.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-Ethane-1,2-diylbis(5-fluoroaniline)

CAS Number

50618-93-4

Product Name

2,2'-Ethane-1,2-diylbis(5-fluoroaniline)

IUPAC Name

2-[2-(2-amino-4-fluorophenyl)ethyl]-5-fluoroaniline

Molecular Formula

C14H14F2N2

Molecular Weight

248.27 g/mol

InChI

InChI=1S/C14H14F2N2/c15-11-5-3-9(13(17)7-11)1-2-10-4-6-12(16)8-14(10)18/h3-8H,1-2,17-18H2

InChI Key

OIFIDTSCTHXOAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)N)CCC2=C(C=C(C=C2)F)N

2,2'-Ethane-1,2-diylbis(5-fluoroaniline) is an organic compound characterized by its unique structure, which features two 5-fluoroaniline moieties linked by an ethane-1,2-diyl group. This compound is notable for its potential applications in medicinal chemistry and materials science due to the presence of fluorine atoms, which can enhance the biological activity and stability of the compound. The molecular formula of 2,2'-Ethane-1,2-diylbis(5-fluoroaniline) is C14H14F2N2, and its molecular weight is approximately 252.27 g/mol.

Typical of aniline derivatives. These include:

  • Substitution Reactions: The amino groups in 5-fluoroaniline can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
  • Oxidation: The amino groups may be oxidized to form nitro or other functional groups under specific conditions.
  • Reduction: Reduction reactions can convert nitro groups back to amines or modify other functional groups present in the molecule.

These reactions are crucial for synthesizing derivatives or modifying the compound for specific applications.

The synthesis of 2,2'-Ethane-1,2-diylbis(5-fluoroaniline) typically involves the following steps:

  • Preparation of 5-Fluoroaniline: This can be achieved through various methods, including the Schiemann reaction or direct fluorination of aniline derivatives.
  • Coupling Reaction: The key step involves coupling two equivalents of 5-fluoroaniline using a suitable coupling agent (e.g., a dihalide) under controlled conditions to form the final product.

The optimization of reaction conditions such as temperature, time, and solvent choice is essential for maximizing yield and purity.

Due to its unique structure and potential biological activity, 2,2'-Ethane-1,2-diylbis(5-fluoroaniline) has several applications:

  • Pharmaceutical Development: It may serve as a lead compound in drug discovery efforts aimed at developing new therapeutic agents.
  • Material Science: Its properties could be explored for use in advanced materials or polymers.
  • Chemical Research: As a versatile building block, it can be utilized in various synthetic pathways to create more complex molecules.

Interaction studies involving 2,2'-Ethane-1,2-diylbis(5-fluoroaniline) focus on its binding affinity and interaction with biological targets such as enzymes or receptors. These studies are crucial for understanding the mechanism of action and potential therapeutic applications. Techniques like molecular docking simulations and binding assays can provide insights into how this compound interacts at the molecular level.

Several compounds share structural similarities with 2,2'-Ethane-1,2-diylbis(5-fluoroaniline), particularly those containing fluorinated anilines. Here are a few notable examples:

Compound NameMolecular FormulaKey Features
4-FluoroanilineC6H6FNH2Basic aniline structure with one fluorine atom
3-FluoroanilineC6H6FNH2Similar structure with fluorine at the meta position
N,N-Diethyl-4-fluoroanilineC10H12FNHDiethyl substitution enhances solubility
5-FluorobenzeneC6H5FSimple fluorobenzene structure

Uniqueness: The unique feature of 2,2'-Ethane-1,2-diylbis(5-fluoroaniline) lies in its ethane linkage connecting two fluorinated anilines. This structural motif may influence its biological properties and reactivity compared to simpler fluorinated anilines.

XLogP3

3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

248.11250478 g/mol

Monoisotopic Mass

248.11250478 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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